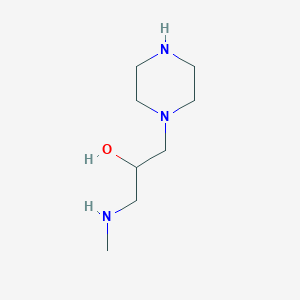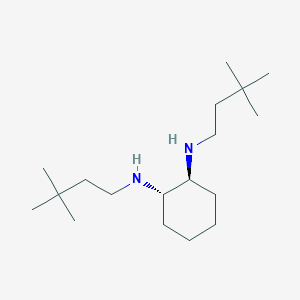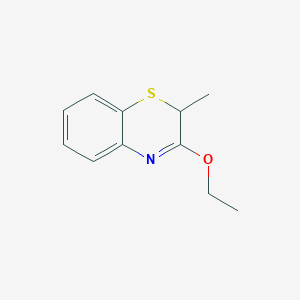
1-(Methylamino)-3-piperazin-1-ylpropan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Methylamino)-3-piperazin-1-ylpropan-2-OL, also known as MAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and medicine. This compound belongs to the class of phenethylamines and is structurally similar to the neurotransmitter dopamine. MAP has been found to have a wide range of biochemical and physiological effects, making it an attractive compound for research purposes. In
作用機序
The mechanism of action of 1-(Methylamino)-3-piperazin-1-ylpropan-2-OL is complex and not fully understood. However, it is known that 1-(Methylamino)-3-piperazin-1-ylpropan-2-OL acts as a dopamine reuptake inhibitor, meaning that it prevents the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, resulting in enhanced dopamine signaling. Additionally, 1-(Methylamino)-3-piperazin-1-ylpropan-2-OL has been found to have some affinity for other neurotransmitter systems, including norepinephrine and serotonin.
Biochemical and Physiological Effects
1-(Methylamino)-3-piperazin-1-ylpropan-2-OL has a wide range of biochemical and physiological effects, many of which are related to its activity as a dopamine reuptake inhibitor. Some of the effects of 1-(Methylamino)-3-piperazin-1-ylpropan-2-OL include increased locomotor activity, enhanced reward and reinforcement, and increased heart rate and blood pressure. 1-(Methylamino)-3-piperazin-1-ylpropan-2-OL has also been found to have some analgesic effects, although the exact mechanisms underlying this effect are not fully understood.
実験室実験の利点と制限
One of the primary advantages of using 1-(Methylamino)-3-piperazin-1-ylpropan-2-OL in lab experiments is its ability to selectively target the dopamine system. This makes it a useful tool for investigating the role of dopamine in various physiological processes. Additionally, 1-(Methylamino)-3-piperazin-1-ylpropan-2-OL is relatively easy to synthesize and purify, making it readily available for use in research. However, there are also some limitations to using 1-(Methylamino)-3-piperazin-1-ylpropan-2-OL in lab experiments. For example, its effects on other neurotransmitter systems can complicate the interpretation of results. Additionally, the potential for abuse and addiction associated with 1-(Methylamino)-3-piperazin-1-ylpropan-2-OL means that it must be handled with care and used only in a controlled setting.
将来の方向性
There are many potential future directions for research on 1-(Methylamino)-3-piperazin-1-ylpropan-2-OL. One area of interest is the development of new drugs that target the dopamine system. 1-(Methylamino)-3-piperazin-1-ylpropan-2-OL has been used as a starting point for the development of novel dopamine reuptake inhibitors with improved pharmacological properties. Additionally, there is ongoing research into the role of dopamine in various neurological and psychiatric disorders, such as Parkinson's disease and schizophrenia. 1-(Methylamino)-3-piperazin-1-ylpropan-2-OL may be a useful tool for investigating these disorders and developing new treatments. Finally, there is interest in exploring the potential of 1-(Methylamino)-3-piperazin-1-ylpropan-2-OL as a therapeutic agent for conditions such as chronic pain and depression. Further research is needed to fully understand the potential benefits and limitations of 1-(Methylamino)-3-piperazin-1-ylpropan-2-OL in these applications.
Conclusion
In conclusion, 1-(Methylamino)-3-piperazin-1-ylpropan-2-OL is a chemical compound with significant potential for scientific research and medicinal applications. Its ability to selectively target the dopamine system makes it a useful tool for investigating the role of dopamine in various physiological processes. While there are some limitations to its use, ongoing research into the synthesis, mechanism of action, and potential applications of 1-(Methylamino)-3-piperazin-1-ylpropan-2-OL is likely to yield important insights and new therapies in the future.
合成法
The synthesis of 1-(Methylamino)-3-piperazin-1-ylpropan-2-OL involves the reaction between 3-(methylamino)-1-(p-tolyl)propan-1-one and piperazine in the presence of sodium borohydride. This reaction results in the formation of 1-(Methylamino)-3-piperazin-1-ylpropan-2-OL, which can be purified using various techniques such as column chromatography or recrystallization. The synthesis of 1-(Methylamino)-3-piperazin-1-ylpropan-2-OL is relatively straightforward and can be performed using commercially available reagents.
科学的研究の応用
1-(Methylamino)-3-piperazin-1-ylpropan-2-OL has been used in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. One of the primary uses of 1-(Methylamino)-3-piperazin-1-ylpropan-2-OL is as a tool for studying the dopamine system in the brain. 1-(Methylamino)-3-piperazin-1-ylpropan-2-OL has been found to have a high affinity for the dopamine transporter, making it a useful compound for investigating the role of dopamine in various physiological processes. 1-(Methylamino)-3-piperazin-1-ylpropan-2-OL has also been used in studies of drug abuse and addiction, as it can mimic the effects of drugs like cocaine and amphetamines.
特性
CAS番号 |
186343-41-9 |
|---|---|
製品名 |
1-(Methylamino)-3-piperazin-1-ylpropan-2-OL |
分子式 |
C8H19N3O |
分子量 |
173.26 g/mol |
IUPAC名 |
1-(methylamino)-3-piperazin-1-ylpropan-2-ol |
InChI |
InChI=1S/C8H19N3O/c1-9-6-8(12)7-11-4-2-10-3-5-11/h8-10,12H,2-7H2,1H3 |
InChIキー |
DQLDLZPHRGFZJJ-UHFFFAOYSA-N |
SMILES |
CNCC(CN1CCNCC1)O |
正規SMILES |
CNCC(CN1CCNCC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[(E)-(1H-1,2,4-Triazol-3-ylimino)methyl]-2-naphthol](/img/structure/B66927.png)


![3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B66933.png)




